molecular formula C19H21ClFN5O4 B11633695 N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide

N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B11633695
M. Wt: 437.9 g/mol
InChI Key: RAMWZPKBGJNICX-AUEPDCJTSA-N
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Description

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide is a complex organic compound that features a combination of pyrimidine, phenyl, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Derivative: The starting material, 2-chloro-5-fluoropyrimidine, is reacted with an appropriate phenol derivative under basic conditions to form the pyrimidine ether.

    Condensation Reaction: The pyrimidine ether is then subjected to a condensation reaction with an aldehyde to form the corresponding Schiff base.

    Hydrazide Formation: The Schiff base is further reacted with a hydrazine derivative to form the final hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chloro and fluoro groups on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A starting material for the synthesis of the compound.

    2-Chloro-5-fluoropyridine: Another pyrimidine derivative with similar structural features.

    2,4-Dichloro-5-fluoropyrimidine: A related compound with additional chlorine substitution.

Uniqueness

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide is unique due to its combination of functional groups and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H21ClFN5O4

Molecular Weight

437.9 g/mol

IUPAC Name

N-[(E)-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C19H21ClFN5O4/c1-2-29-16-9-13(10-23-25-17(27)12-26-5-7-28-8-6-26)3-4-15(16)30-18-14(21)11-22-19(20)24-18/h3-4,9-11H,2,5-8,12H2,1H3,(H,25,27)/b23-10+

InChI Key

RAMWZPKBGJNICX-AUEPDCJTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)OC3=NC(=NC=C3F)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OC3=NC(=NC=C3F)Cl

Origin of Product

United States

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